N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
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Overview
Description
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide include:
Indole derivatives: These compounds share a similar indole core structure and exhibit various biological activities.
Pyrimidoindole derivatives: These compounds have a similar pyrimidoindole core and are studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure, which confers distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYEAVBPFSQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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